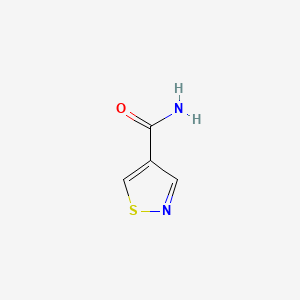

4-Isothiazolecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c5-4(7)3-1-6-8-2-3/h1-2H,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPMYBTTZSNHPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341626 | |

| Record name | 4-Isothiazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24340-75-8 | |

| Record name | 4-Isothiazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 4-Isothiazolecarboxamide Core

The synthesis of the this compound core is a multi-step process that hinges on the successful formation of the isothiazole (B42339) ring and the subsequent or concurrent introduction of the carboxamide group at the C-4 position.

Precursor Synthesis and Isothiazole Ring Formation Approaches

The construction of the isothiazole ring is a foundational step, with several established strategies distinguished by the type of precursors and the bond formation pattern. Retrosynthetic analysis generally points to four main approaches for forming the isothiazole ring: intramolecular cyclization, (4+1)-heterocyclization, (3+2)-heterocyclization, and ring transformations. organic-chemistry.org

Intramolecular Cyclization: This common approach involves the cyclization of a linear precursor containing all the necessary atoms in the correct sequence. A prominent example is the oxidative cyclization of 3-aminopropenethiones. Solvent-free conditions for this transformation can be achieved using reagents like chromium trioxide supported on silica (B1680970) gel. organic-chemistry.org

[4+1] Heterocyclization: This strategy involves the reaction of a four-atom component with a one-atom component to form the five-membered ring. An operationally simple and metal-free synthesis of 3,5-disubstituted isothiazoles utilizes β-ketodithioesters or β-ketothioamides as the four-atom source and ammonium (B1175870) acetate (B1210297) (NH₄OAc) as the nitrogen source. organic-chemistry.orgthieme-connect.com This carbon-economic method proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to form the C–N and S–N bonds. organic-chemistry.orgthieme-connect.com

[3+2] Heterocyclization: This approach combines a three-atom fragment with a two-atom fragment. For instance, the synthesis of 4-arylisothiazoles can be achieved by reacting α,β-unsaturated aldehydes with ammonium thiocyanate (B1210189). In this reaction, the ammonium thiocyanate serves as a donor of the N–S fragment. organic-chemistry.orgmedwinpublishers.com

Ring Transformation: Substituted isothiazoles can also be synthesized from other heterocyclic compounds. For example, 3,5-disubstituted isothiazoles have been prepared from corresponding isoxazoles by reaction with phosphorus pentasulfide in pyridine. medwinpublishers.com This method, while sometimes suffering from low yields, can be useful when the corresponding isoxazole (B147169) precursors are readily available. researchgate.net

A summary of key ring formation strategies is presented in the table below.

Table 1: Key Strategies for Isothiazole Ring Formation| Synthetic Strategy | Precursor(s) | Reagents/Conditions | Key Features |

|---|---|---|---|

| Intramolecular Cyclization | 3-Aminopropenethiones | CrO₃/SiO₂, solvent-free | Oxidative cyclization |

| [4+1] Heterocyclization | β-Ketothioamides/dithioesters | NH₄OAc, aerial oxidation | Metal-free, carbon-economic |

| [3+2] Heterocyclization | α,β-Unsaturated aldehydes | Ammonium thiocyanate | Donor of N-S fragment |

| Ring Transformation | Substituted isoxazoles | P₄S₁₀, pyridine | Utilizes existing heterocycles |

Introduction of the Carboxamide Functionality at the C-4 Position

The carboxamide group at the C-4 position can be introduced either by building the ring with a suitable precursor already at C-4 or by functionalizing the pre-formed isothiazole ring.

One efficient strategy involves the use of a precursor bearing a cyano group at the position that will become C-4 of the isothiazole ring. The resulting 4-isothiazolecarbonitrile can then be converted to the desired carboxamide. nih.gov This conversion is typically achieved through controlled hydrolysis of the nitrile group, often under acidic or basic conditions, which can proceed via a carboxylic acid intermediate. youtube.com

Alternatively, if the isothiazole ring is synthesized with a carboxylic acid group at the C-4 position (4-isothiazolecarboxylic acid), standard amidation procedures can be employed. This direct condensation of the carboxylic acid with an amine (such as ammonia (B1221849) to form the primary amide) is facilitated by a wide range of coupling reagents or activating agents. luxembourg-bio.comlibretexts.org

Common methods for amidation include:

Use of Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid to form an O-acylisourea intermediate, which then reacts with the amine. luxembourg-bio.com

Use of Activating Agents: Lewis acids such as titanium tetrachloride (TiCl₄) or catalysts like boric acid can be used to promote the direct condensation of carboxylic acids and amines, often at elevated temperatures. nih.govrsc.orgorgsyn.org

Conversion to Acyl Chloride: The 4-isothiazolecarboxylic acid can be converted to the more reactive 4-isothiazolecarbonyl chloride using reagents like thionyl chloride (SOCl₂). This acyl chloride readily reacts with ammonia or other amines to form the corresponding carboxamide. researchgate.net

Advanced Derivatization and Functionalization of this compound

Once the this compound core is assembled, it can be further modified to create a diverse range of derivatives. These modifications can occur at the isothiazole ring or on the carboxamide nitrogen atom.

Regioselective Substitution Reactions on the Isothiazole Ring

Achieving regioselective substitution on the isothiazole ring is crucial for synthesizing specific isomers with desired properties. A powerful strategy involves the use of a pre-functionalized isothiazole core, particularly one bearing halogen atoms at defined positions. These halogenated isothiazoles serve as versatile handles for transition-metal-catalyzed cross-coupling reactions. researchgate.net

For example, a 3,4-dibromoisothiazole amide can undergo sequential, regioselective cross-coupling reactions. A Suzuki cross-coupling can be used to introduce an aryl or heteroaryl group at one position, followed by a Stille reaction to introduce a different group at the other brominated position. researchgate.net This step-wise approach provides precise control over the substitution pattern on the isothiazole ring.

Modification of the Carboxamide Nitrogen Atom

The primary amide group of this compound offers a site for further functionalization through N-alkylation or N-arylation to generate secondary or tertiary amides.

N-Alkylation: This transformation typically involves the deprotonation of the amide N-H bond with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic amide anion. This anion is then treated with an alkylating agent, such as an alkyl halide, to form the N-alkylated product. derpharmachemica.comnih.gov The choice of base and solvent is critical to favor N-alkylation over potential O-alkylation. derpharmachemica.com

N-Arylation: The introduction of an aryl group onto the carboxamide nitrogen is commonly achieved through transition-metal-catalyzed cross-coupling reactions. Palladium- and copper-based catalytic systems are widely used for this purpose. researchgate.netorganic-chemistry.org For example, a palladium-catalyzed Buchwald-Hartwig amination can couple the this compound with an aryl halide in the presence of a suitable phosphine (B1218219) ligand and a base to yield the N-aryl-4-isothiazolecarboxamide. researchgate.net

Table 2: Methods for N-Functionalization of this compound

| Modification | Reaction Type | Typical Reagents | Product Type |

|---|

| N-Alkylation | Nucleophilic Substitution | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Secondary/Tertiary Amide | | N-Arylation | Cross-Coupling | Aryl Halide (Ar-X), Pd or Cu catalyst, Ligand, Base | Secondary/Tertiary Amide |

Synthesis of Dimeric and Oligomeric this compound Structures

The synthesis of molecules containing multiple this compound units can be achieved by applying modern cross-coupling methodologies.

Dimeric Structures: Dimeric structures, where two isothiazole rings are linked together, can be synthesized through various coupling strategies. For instance, the palladium-catalyzed homocoupling of a halogenated this compound can yield a symmetrical bi-isothiazole. Alternatively, coupling a halogenated this compound with a bifunctional reagent, such as a phenylene-bis(boronic acid), via a double Suzuki reaction can create a diaryl-linked dimeric structure. The synthesis of bis-thiazole compounds provides a strong precedent for these types of linking strategies. nih.gov The formation of 4,4'-bi(3-bromoisothiazole) has been observed as a side product in some reactions, indicating the feasibility of forming direct bonds between isothiazole rings. nih.gov

Oligomeric Structures: The principles of step-growth polymerization can be applied to create oligomeric structures. A monomer possessing two reactive sites, for example, a dihalogenated isothiazole or an isothiazole with both a halogen and a boronic ester, could be subjected to polymerization conditions. Sequential, iterative coupling reactions, adding one monomer unit at a time, could also be employed to build short, well-defined oligomers, although this approach is more synthetically demanding.

Design and Synthesis of this compound Analogues with Varied Heterocyclic Systems

The design of this compound analogues frequently involves the incorporation of other heterocyclic rings to modulate the molecule's properties. Synthetic strategies are diverse, reflecting the broad range of accessible heterocyclic partners.

One prominent approach involves the reaction of a pre-formed isothiazole or thiazole (B1198619) precursor bearing a carboxylic acid or a related functional group with a variety of heterocyclic amines. For instance, novel thiazolylcarboxamide derivatives have been synthesized by reacting ethyl 2-amino-4-methylthiazole-5-carboxylate with substituted carbonyl chlorides, yielding products that incorporate rings like furan. researchgate.net Similarly, the synthesis of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives has been achieved by reacting the corresponding acyl chloride with appropriate arylamines, which can themselves be heterocyclic. mdpi.com

Another strategy focuses on building the isothiazole or a related azole ring onto a molecule that already contains another heterocyclic system. A metal-free synthesis of 2,5-disubstituted thiazoles, for example, can be achieved from N-substituted α-amino acids using thionyl chloride, a method that allows for a variety of substituents, including heterocyclic ones. nih.gov Furthermore, Brønsted acid-catalyzed cyclization of α-diazoketones with thioamides offers a pathway to 2,4-disubstituted thiazoles. organic-chemistry.org

The synthesis of compounds featuring fused heterocyclic systems is also a key area. For example, new pyranothiazole and thiazolopyranopyrimidine derivatives have been synthesized, demonstrating the integration of the thiazole carboxamide moiety into more complex polycyclic structures. iaea.org The synthesis of thiazolo[5,4-d]thiazoles has also been reported, showcasing methods to create condensed heterocyclic systems. mdpi.com

The following table summarizes various synthetic approaches for creating analogues with diverse heterocyclic systems.

| Starting Materials | Reagents and Conditions | Heterocyclic System Introduced/Formed | Reference |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate, Substituted furan-2-carbonyl chloride | 0 °C | Furan | researchgate.net |

| 2-Aryl-4-(trifluoromethyl)thiazole-5-carbonyl chloride, Heterocyclic arylamines | N,N-diisopropylethylamine, Dichloromethane, Room Temp | Various (e.g., Pyridine, Piperazine) | mdpi.com |

| N-substituted α-amino acids | Thionyl chloride (SOCl₂), DBU | Thiazole | nih.gov |

| α-diazoketones, Thioamides | Trifluoromethanesulfonic acid (TfOH) | Thiazole | organic-chemistry.org |

| 2-(4-methoxybenzylidene) malononitrile, 4-(4-Oxo-4,5-dihydrothiazol-2-ylamino)benzenesulfonamide | Piperidine, Ethanol, Reflux | Pyrano[2,3-d]thiazole | iaea.org |

| Dithiooxamide, Aromatic aldehydes | L-proline, Ethylene glycol, Na₂S₂O₅, 130 °C | Thiazolo[5,4-d]thiazole | mdpi.com |

Reaction Mechanisms in this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The formation of this compound involves two key mechanistic considerations: the formation of the amide bond and the construction of the isothiazole ring.

Mechanistic Pathways of Amide Bond Formation

The formation of the carboxamide group is a cornerstone of these syntheses. A common method involves the activation of a carboxylic acid. One widely used activating agent is dicyclohexylcarbodiimide (DCC). The mechanism begins with the protonation of one of the nitrogen atoms of DCC by the carboxylic acid. The resulting carboxylate then acts as a nucleophile, attacking the central carbon of the protonated DCC. This forms a highly reactive O-acylisourea intermediate, which is an excellent leaving group. The amine then attacks the carbonyl carbon of this intermediate, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and proton transfer steps yield the amide and dicyclohexylurea (DCU) as a byproduct. youtube.com

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The amine then attacks the electrophilic carbonyl carbon of the acyl chloride, proceeding through a tetrahedral intermediate to form the amide. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct. mdpi.com

Enzymatic strategies also offer a pathway for amide bond formation under mild conditions. ATP-grasp enzymes, for example, activate a carboxylic acid substrate by forming an acylphosphate intermediate at the expense of ATP. This activated intermediate is then susceptible to nucleophilic attack by an amine to form the amide bond. nih.gov A novel, non-conventional method involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides, which can be harnessed for amide bond construction. nih.gov

Intramolecular and Intermolecular Cyclization Mechanisms

The construction of the isothiazole ring itself is often achieved through cyclization reactions. A notable method involves the TFA-promoted intramolecular cyclization of N-propargylsulfinylamides. This reaction proceeds through C-S and O-S bond cleavage to assemble the polyfunctionalized isothiazole ring under mild conditions. nih.gov

For the related thiazole ring, various cyclization mechanisms are documented. One such mechanism begins with the activation of an N-substituted α-amino acid with thionyl chloride to form an acid chloride. This is followed by β-elimination and deprotonation to yield an enamine intermediate. The enamine then reacts with another equivalent of thionyl chloride, and subsequent deprotonation and cyclization lead to a 3-thiazoline S-oxide intermediate. In situ deoxygenation then affords the final 2,5-disubstituted thiazole. nih.gov

Another pathway is the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with isocyanides like tosylmethyl isocyanide (TosMIC) or ethyl isocyanoacetate. This method allows for the regioselective synthesis of substituted thiazoles. scispace.com Furthermore, Brønsted acid-catalyzed cyclization of α-diazoketones with thioamides proceeds via a key 2-oxo-2-phenylethyl trifluoromethanesulfonate (B1224126) intermediate to provide 2,4-disubstituted thiazoles. organic-chemistry.org

Mechanistic Investigations of Specific Chemical Transformations

Detailed mechanistic studies provide deeper insight into specific synthetic pathways. For example, in the synthesis of certain 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, an unexpected side product was identified. Single-crystal X-ray diffraction confirmed the structure of this byproduct, leading to a proposed mechanism for the formation of the intended thiazole ring that accounted for both products. mdpi.com

In the synthesis of 2,5-disubstituted thiazoles from N-substituted α-amino acids, the proposed mechanism was supported by control experiments. An intermediate proposed in the catalytic cycle was independently synthesized and subjected to the reaction conditions, which pleasingly yielded the final product, thus validating the suggested mechanistic pathway. nih.gov Deuterium-labeling experiments have also been employed to support the proposed reaction pathway in the Brønsted acid-catalyzed synthesis of 2,4-disubstituted thiazoles from α-diazoketones. organic-chemistry.org These investigations are critical for refining synthetic methods and expanding their applicability.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Methodologies

Spectroscopy is fundamental to understanding the chemical structure, providing detailed information on the connectivity of atoms and the nature of the chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the molecular structure of 4-Isothiazolecarboxamide in solution. Both ¹H and ¹³C NMR provide critical data for assigning the positions of hydrogen and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of the parent isothiazole (B42339) ring shows distinct signals for its three protons. chemicalbook.comchemicalbook.com For this compound, the protons on the isothiazole ring at positions 3 and 5 are expected to appear as distinct signals in the aromatic region of the spectrum. The amide (-CONH₂) group typically displays two broad singlets for the non-equivalent protons, with chemical shifts that can be influenced by the solvent and temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon environment within the molecule. The spectrum for this compound is expected to show four distinct signals: three for the carbon atoms of the isothiazole ring and one for the carbonyl carbon of the carboxamide group. The carbonyl carbon typically resonates at a significantly downfield chemical shift (around 160-180 ppm) due to the deshielding effect of the electronegative oxygen atom. oregonstate.educompoundchem.comwisc.edu The chemical shifts of the ring carbons are influenced by the nitrogen and sulfur heteroatoms. In derivatives, substituents on the isothiazole ring or the amide nitrogen will cause predictable shifts in the corresponding ¹³C signals. rsc.org

Interactive Data Table: Predicted NMR Chemical Shifts for this compound Use the dropdown to select the nucleus.

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 (Isothiazole ring) | ~8.7 - 9.0 | Singlet |

| H-5 (Isothiazole ring) | ~8.5 - 8.8 | Singlet |

| -NH₂ (Amide) | Variable (Broad) | Two Singlets |

| Carbon Position | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carboxamide) | ~160 - 170 |

| C-3 (Isothiazole ring) | ~155 - 160 |

| C-4 (Isothiazole ring) | ~120 - 130 |

| C-5 (Isothiazole ring) | ~145 - 150 |

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. rsc.org The molecular formula of this compound is C₄H₄N₂OS, giving it a molecular weight of approximately 128.15 Da. amadischem.com In electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 128.

The fragmentation of this compound is expected to follow pathways characteristic of both aromatic amides and heterocyclic systems. libretexts.orgmiamioh.edu Key fragmentation events may include:

Alpha-cleavage: Loss of the amide group as a radical (•CONH₂) resulting in a fragment corresponding to the isothiazole ring.

Ring Cleavage: Fragmentation of the isothiazole ring itself, leading to smaller characteristic ions. researchgate.net

Loss of Small Molecules: Ejection of neutral molecules such as carbon monoxide (CO) or hydrogen cyanide (HCN).

For derivatives, the fragmentation patterns are influenced by the nature of the substituents, often leading to characteristic losses that help identify the substituent and its position. nih.govnih.govekb.eg

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound by probing their characteristic vibrational modes. libretexts.orgnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions from the amide group and the isothiazole ring.

N-H Stretching: The primary amide (-NH₂) group gives rise to two distinct stretching bands in the region of 3100-3500 cm⁻¹. chemguide.co.ukucla.edu

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the amide is expected between 1630 and 1690 cm⁻¹. chemguide.co.uklibretexts.org

Ring Vibrations: The isothiazole ring exhibits a series of characteristic C=C and C=N stretching vibrations, typically found in the 1400-1600 cm⁻¹ region. researchgate.net C-H stretching vibrations from the ring appear just above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the isothiazole ring system is often more prominent in the Raman spectrum. lehigh.edu The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. nih.gov

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (-NH₂) | N-H Stretch | 3100 - 3500 | Medium (two bands) |

| Isothiazole Ring | C-H Stretch | ~3050 - 3150 | Medium |

| Amide (C=O) | C=O Stretch | 1630 - 1690 | Strong |

| Isothiazole Ring | C=N / C=C Stretch | 1400 - 1600 | Medium to Strong |

| Amide (-NH₂) | N-H Bend | ~1600 | Medium |

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within the molecule. uobabylon.edu.iq The conjugated π-system of the isothiazole ring, along with the carbonyl group of the carboxamide, acts as a chromophore, allowing the molecule to absorb UV light. libretexts.org

The spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions.

π→π Transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated ring system. For the related thiazole (B1198619) ring, these absorptions occur at lower wavelengths. researchgate.netnist.gov

n→π Transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the nitrogen, sulfur, or oxygen atoms) to a π* antibonding orbital. These typically occur at longer wavelengths than π→π* transitions. libretexts.org

Studies on related thiazole derivatives show absorption maxima in the UV range, and the position of these maxima can be shifted by the presence of different substituents. researchgate.netresearchgate.net

X-ray Crystallography and Solid-State Structural Investigations

While spectroscopic methods provide data on molecular structure in solution or gas phase, X-ray crystallography offers an unambiguous determination of the atomic arrangement in the solid state.

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a crystalline compound at the atomic level. mdpi.comrsc.org This method provides exact bond lengths, bond angles, and torsional angles.

While the specific crystal structure of the parent this compound is not widely reported, studies on various thiazole and isothiazole derivatives have been successfully characterized using this method. researchgate.netnih.govnih.govnovapublishers.com These studies confirm the planarity of the heterocyclic ring and detail the complex supramolecular structures formed through intermolecular forces. For example, crystal structures of related thiazole carboxamides reveal how hydrogen bonds and π–π stacking interactions dictate the molecular packing in the solid state. researchgate.net

Conformational Analysis and Rotational Isomerism Studies

The conformation of this compound is largely defined by the orientation of the carboxamide group relative to the isothiazole ring. This is determined by the torsion angle around the single bond connecting the carboxamide carbon to the C4 atom of the isothiazole ring.

Computational studies performed on the analogous thiazole-4-carboxamide (B1297466) group indicate that the carboxamide moiety is likely to be coplanar with the aromatic ring to maximize conjugation. nih.gov Ab initio computations suggest a constrained conformation where the amino group of the carboxamide is cis-planar to the ring nitrogen atom. nih.gov This planarity is stabilized by a combination of electrostatic and charge transfer interactions. nih.gov It is highly probable that this compound adopts a similar low-energy planar conformation.

Rotational isomerism, arising from the hindered rotation around a single bond, is another key conformational aspect. For this compound, rotation around the C4-(C=O) bond would lead to different rotational isomers (rotamers). While experimental studies on the rotational barrier of this compound are not available, research on related N-substituted amides and thiazole esters indicates that the energy barrier to rotation can be significant enough to allow for the existence of distinct rotamers at room temperature. nih.govmdpi.com The planarity of the system suggests a notable energy barrier for rotation out of the plane of the isothiazole ring. The two likely planar rotamers would be defined by the syn and anti orientation of the carbonyl oxygen with respect to the sulfur atom of the isothiazole ring.

Table 2: Predicted Conformational Data for this compound

| Parameter | Predicted Value/State | Basis of Prediction |

| Preferred Conformation | Planar | Ab initio computations on thiazole-4-carboxamide nih.gov |

| Carboxamide Orientation | Amino group cis to ring Nitrogen | Ab initio computations on thiazole-4-carboxamide nih.gov |

| Rotational Barrier | Significant | Studies on related amides and thiazole esters nih.govmdpi.com |

| Potential Rotamers | Syn and Anti (relative to ring S atom) | General principles of rotational isomerism |

This table contains predicted data based on computational studies of analogous compounds.

Computational and Theoretical Investigations

Quantum Chemical Approaches for Electronic Structure and Reactivity

Quantum chemical methods are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These approaches can predict geometry, stability, and reactivity without the need for experimental synthesis and analysis.

Density Functional Theory (DFT) Calculations for Ground-State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is frequently employed to determine optimized molecular geometry, electronic energies, and the distribution of electron density. For isothiazole (B42339) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are used to compute key ground-state properties. asianpubs.org

These calculations can yield precise data on bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule's most stable conformation. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's chemical reactivity, with the HOMO-LUMO energy gap being a critical indicator of chemical stability. openaccessjournals.com

Table 1: Representative DFT-Calculated Ground-State Properties for a Thiazole (B1198619) Derivative (Note: This data is illustrative and based on general findings for thiazole derivatives, not specifically 4-Isothiazolecarboxamide.)

| Property | Calculated Value |

| HOMO Energy | -8.592 eV |

| LUMO Energy | 3.758 eV |

| HOMO-LUMO Gap | 12.350 eV |

| Dipole Moment | 0.950 D |

| Heat of Formation | 340.939 kcal/mol |

Ab Initio and Semi-Empirical Methods for Electronic Properties

Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters, offering a high level of theory for calculating electronic properties. openaccessjournals.com These methods are computationally intensive but provide accurate predictions of molecular geometries and energies. openaccessjournals.com

Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify calculations, making them faster and suitable for larger molecules. researchgate.net Both approaches are valuable for studying the electronic characteristics of heterocyclic compounds like isothiazoles, providing insights into properties such as electron affinities and ionization potentials. openaccessjournals.com

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds. Theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. For thiazole derivatives, DFT methods have been successfully used to calculate ¹H and ¹³C NMR chemical shifts and vibrational frequencies. The calculated spectra are often in good agreement with experimental data, helping to assign specific signals and bands to the corresponding atoms and vibrational modes within the molecule.

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation techniques are essential for studying the interactions of small molecules with biological macromolecules and for understanding their dynamic behavior.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov For compounds containing a thiazole or isoxazole (B147169) carboxamide scaffold, molecular docking studies have been used to investigate their binding modes within the active sites of enzymes like cyclooxygenases (COX). nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity and selectivity of the compound. nih.govnih.gov

Table 2: Illustrative Molecular Docking Results for a Carboxamide Derivative with a Protein Target (Note: This data is hypothetical and for illustrative purposes only.)

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Cytochrome P450 | -7.9 | Phe228, Leu376, Ala304 |

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. nih.gov By simulating the movements of atoms and molecules, MD can be used to explore the conformational landscape of a ligand and to assess the stability of its binding to a protein target. For thiazole-based inhibitors, MD simulations have been employed to analyze the stability of the ligand-protein complex and to understand the dynamic nature of the interactions within the binding site. nih.gov These simulations can provide valuable information on the flexibility of the ligand and the protein, as well as the energetics of their interaction. nih.gov

Computational Insights into Structure-Activity Relationships (SAR)

Computational studies, particularly Quantitative Structure-Activity Relationship (QSAR) analyses, have been instrumental in elucidating the structural requirements for the biological activity of isothiazole derivatives. One such study focused on a series of thirty-eight isothiazole derivatives to develop and design new, selective inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. This research utilized various statistical methods, including multiple linear regression (MLR) and artificial neural networks (ANN), to create models that could reliably predict the inhibitory activity of new compounds. mdpi.com

The QSAR modeling process involved the use of seventeen molecular descriptors to correlate the chemical structures of the isothiazole derivatives with their biological activities. mdpi.com These descriptors quantify various constitutional, topological, geometrical, electrostatic, and quantum-chemical properties of the molecules. The developed models demonstrated a strong correlation between the predicted and experimentally obtained biological activity values, indicating their robustness and predictive power. mdpi.com

The insights gained from these computational models are crucial for the rational design of more potent isothiazole-based inhibitors. By analyzing the contributions of different molecular descriptors, researchers can identify the key structural features that enhance or diminish the desired biological activity. This allows for the targeted design of new derivatives with improved efficacy. mdpi.com

Below is a table of some of the molecular descriptors that were employed in the regression analysis for the QSAR study of isothiazole derivatives. mdpi.com

| Compound | pIC50 | Mor15m | Mor21v | Mor29e | Mor32p | VE3_A | nHBint6 |

| 1 | 5.37 | -0.19 | 0.81 | -0.83 | 0.17 | 3.69 | 0 |

| 2 | 5.64 | -0.19 | 0.81 | -0.83 | 0.17 | 3.69 | 0 |

| 3 | 6.09 | -0.19 | 0.81 | -0.83 | 0.17 | 3.69 | 0 |

| 4 | 6.27 | -0.19 | 0.81 | -0.83 | 0.17 | 3.69 | 0 |

| 5 | 6.32 | -0.19 | 0.81 | -0.83 | 0.17 | 3.69 | 0 |

| 6 | 6.34 | -0.19 | 0.81 | -0.83 | 0.17 | 3.69 | 0 |

| 7 | 6.37 | -0.19 | 0.81 | -0.83 | 0.17 | 3.69 | 0 |

| 8 | 6.4 | -0.19 | 0.81 | -0.83 | 0.17 | 3.69 | 0 |

| 9 | 6.42 | -0.19 | 0.81 | -0.83 | 0.17 | 3.69 | 0 |

| 10 | 6.46 | -0.19 | 0.81 | -0.83 | 0.17 | 3.69 | 0 |

| 11 | 6.47 | -0.19 | 0.81 | -0.83 | 0.17 | 3.69 | 0 |

| 12 | 6.47 | -0.19 | 0.81 | -0.83 | 0.17 | 3.69 | 0 |

| 13 | 6.51 | -0.19 | 0.81 | -0.83 | 0.17 | 3.69 | 0 |

| 14 | 6.55 | -0.19 | 0.81 | -0.83 | 0.17 | 3.69 | 0 |

| 15 | 6.57 | -0.19 | 0.81 | -0.83 | 0.17 | 3.69 | 0 |

| 16 | 6.59 | -0.19 | 0.81 | -0.83 | 0.17 | 3.69 | 0 |

| 17 | 6.6 | -0.19 | 0.81 | -0.83 | 0.17 | 3.69 | 0 |

| 18 | 6.64 | -0.19 | 0.81 | -0.83 | 0.17 | 3.69 | 0 |

| 19 | 6.64 | -0.19 | 0.81 | -0.83 | 0.17 | 3.69 | 0 |

| 20 | 6.66 | -0.19 | 0.81 | -0.83 | 0.17 | 3.69 | 0 |

| 21 | 6.69 | -0.19 | 0.81 | -0.83 | 0.17 | 3.69 | 0 |

| 22 | 6.72 | -0.19 | 0.81 | -0.83 | 0.17 | 3.69 | 0 |

| 23 | 6.74 | -0.19 | 0.81 | -0.83 | 0.17 | 3.69 | 0 |

| 24 | 6.75 | -0.19 | 0.81 | -0.83 | 0.17 | 3.69 | 0 |

| 25 | 6.8 | -0.19 | 0.81 | -0.83 | 0.17 | 3.69 | 0 |

| 26 | 6.82 | -0.19 | 0.81 | -0.83 | 0.17 | 3.69 | 0 |

| 27 | 6.85 | -0.19 | 0.81 | -0.83 | 0.17 | 3.69 | 0 |

| 28 | 6.92 | -0.19 | 0.81 | -0.83 | 0.17 | 3.69 | 0 |

| 29 | 7.02 | -0.19 | 0.81 | -0.83 | 0.17 | 3.69 | 0 |

| 30 | 7.12 | -0.19 | 0.81 | -0.83 | 0.17 | 3.69 | 0 |

| 31 | 7.15 | -0.19 | 0.81 | -0.83 | 0.17 | 3.69 | 0 |

| 32 | 7.2 | -0.19 | 0.81 | -0.83 | 0.17 | 3.69 | 0 |

| 33 | 7.22 | -0.19 | 0.81 | -0.83 | 0.17 | 3.69 | 0 |

| 34 | 7.26 | -0.19 | 0.81 | -0.83 | 0.17 | 3.69 | 0 |

| 35 | 7.9 | -0.19 | 0.81 | -0.83 | 0.17 | 3.69 | 0 |

| 36 | 5.37 | -0.19 | 0.81 | -0.83 | 0.17 | 3.69 | 0 |

| 37 | 5.64 | -0.19 | 0.81 | -0.83 | 0.17 | 3.69 | 0 |

| 38 | 6.09 | -0.19 | 0.81 | -0.83 | 0.17 | 3.69 | 0 |

Biological Activity and Mechanistic Insights

Research on Antimicrobial Activities

The isothiazole (B42339) nucleus is a key component in a variety of compounds exhibiting significant antimicrobial properties. Research into derivatives of 4-isothiazolecarboxamide has explored their efficacy against bacteria, fungi, and viruses.

Investigation of Antibacterial Properties and Potency

Derivatives of the isothiazole ring system have demonstrated notable antibacterial capabilities. For instance, a series of isothiazol-3(2H)-one analogues have been synthesized and evaluated for their activity against Carbapenem-resistant Enterobacterales (CRE), a group of bacteria that are difficult to treat. One of the most potent compounds, a 5-chloroisothiazolone with an N-(4-chlorophenyl) substitution, showed a minimum inhibitory concentration (MIC) of less than 0.032 μg/mL against an E. coli strain expressing the NDM-1 resistance enzyme. nih.gov This level of potency was significantly higher than the control antibiotic, meropenem. nih.gov Further studies on thiazole-quinolinium derivatives have also revealed potent bactericidal activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). polyu.edu.hkrsc.org

Interactive Data Table: Antibacterial Activity of Selected Isothiazole Derivatives

| Compound Class | Target Organism(s) | Key Findings | Reference |

| Isothiazol-3(2H)-one analogues | Carbapenem-resistant Enterobacterales (CRE), MRSA | Potent activity against resistant strains, with one derivative showing an MIC < 0.032 μg/mL against NDM-1 E. coli. | nih.gov |

| Thiazole-quinolinium derivatives | MRSA, Vancomycin-resistant Enterococcus | Good bactericidal activity against multi-drug resistant Gram-positive bacteria. | polyu.edu.hkrsc.org |

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides | ESBL-producing E. coli ST131 | Promising activity as novel β-lactamase inhibitors. | mdpi.com |

Studies on Antifungal Efficacy against Pathogenic Fungi

The antifungal potential of isothiazolecarboxamide derivatives has also been a subject of investigation. A series of novel pyrazole-thiazole carboxamide derivatives were designed and synthesized, showing promising activity against various plant pathogenic fungi. nih.gov Specifically, certain compounds exhibited significant in vivo protective activity against Rhizoctonia solani and Puccinia sorghi Schw. at a concentration of 10 μg/mL. nih.gov Another study focused on pyrazole (B372694) carboxamide and isoxazolol pyrazole carboxylate derivatives, which displayed notable antifungal activity against phytopathogenic fungi such as Alternaria porri and Rhizoctonia solani. nih.gov Furthermore, newly synthesized thiazole (B1198619) derivatives containing a cyclopropane (B1198618) system have shown very strong antifungal effects against clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov

Exploration of Antiviral Activities and Viral Inhibition

Research has extended to the antiviral properties of isothiazole-containing compounds. One study reported that a thiazole-5-carboxamide (B1230067) derivative, GPS491, demonstrated pan-antiviral activity, inhibiting the replication of HIV-1, adenovirus, and several coronaviruses, including SARS-CoV-2. mdpi.com The compound was found to alter viral RNA processing and accumulation. mdpi.com In other research, four isothiazole derivatives showed remarkable inhibition of poliovirus type 1 replication by interfering with early events in the viral life cycle. nih.gov Additionally, thiazolidine-4-carboxylic acids, which share a related heterocyclic core, have been identified as potential antiviral agents against Avian influenza virus (AIV) subtype H9N2 and infectious bronchitis virus (IBV). nih.gov

Elucidation of Molecular Mechanisms Underlying Antimicrobial Action

Understanding the mechanism of action is crucial for drug development. For some antibacterial thiazole derivatives, the mode of action involves the disruption of bacterial cell division. Certain thiazole-quinolinium compounds were found to stimulate the polymerization of the FtsZ protein, a key component in bacterial cytokinesis, thereby disrupting the formation of the Z-ring necessary for cell division. polyu.edu.hkrsc.org In the context of antiviral activity, the thiazole-5-carboxamide GPS491 appears to exert its effect by impacting the cellular RNA processing machinery, leading to altered accumulation and processing of viral RNA. mdpi.com This suggests a host-targeted therapeutic strategy, which could offer a broader spectrum of activity and a higher barrier to the development of viral resistance. mdpi.com

Immunomodulatory and Anti-inflammatory Research

Beyond antimicrobial effects, isothiazole and thiazole derivatives have been explored for their ability to modulate the immune system and reduce inflammation.

Modulation of Cellular and Humoral Immune Responses

The immunomodulatory potential of thiazole derivatives has been demonstrated in various studies. A synthetic thiazole derivative, tiprotimod, has been shown to be a potent immunopotentiator for both humoral and cell-mediated immune responses in animal models. nih.gov It was found to enhance the delayed-type hypersensitivity (DTH) response and stimulate the humoral immune response against various antigens. nih.gov Humoral immunity involves the production of antibodies by B cells to combat extracellular pathogens, while cellular immunity is mediated by T cells and is crucial for eliminating infected cells. ekb.egmdpi.comyoutube.comyoutube.com Another study on a series of carboxyalkylthio-substituted thiazole-carboxylic acids found that they could activate macrophages and stimulate the DTH reaction, indicating an influence on cellular immunity. nih.gov While direct evidence for this compound is lacking, these findings with related structures suggest that the isothiazole scaffold may have the potential to influence immune responses.

Investigation of Anti-inflammatory Pathways and Cytokine Regulation

Research into the isothiazole class of compounds has revealed notable anti-inflammatory and immunotropic activities. medwinpublishers.com While direct studies on this compound are limited, the broader family of isothiazole derivatives has shown potential in modulating inflammatory responses. For instance, the isothiazole derivative Denotivir is recognized for its antiviral and anti-inflammatory properties. medwinpublishers.com

The mechanism of anti-inflammatory action for related carboxamide-containing heterocyclic compounds often involves the regulation of key inflammatory mediators. Studies on isoquinoline-1-carboxamide (B73039) derivatives, for example, have demonstrated potent suppression of pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated microglial cells, these compounds were found to inhibit the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). mdpi.com This inhibition is crucial as these cytokines are central to the inflammatory cascade. Furthermore, some derivatives were observed to reverse the LPS-suppressed levels of the anti-inflammatory cytokine IL-10, suggesting a dual regulatory role in controlling inflammation. mdpi.com

The anti-inflammatory effects of these related compounds are often linked to the inhibition of enzymes like cyclooxygenase (COX), which are responsible for the synthesis of prostaglandins (B1171923) involved in inflammation. nih.gov Thiazole carboxamide derivatives have been designed and evaluated as COX inhibitors, with some compounds showing potent activity against both COX-1 and COX-2 enzymes. nih.govacs.org

Molecular Targets and Signaling Cascades in Immunotropic Activity

The immunotropic activity of isothiazole derivatives and related compounds is underpinned by their interaction with specific molecular targets and signaling cascades. The anti-inflammatory effects of isoquinoline-1-carboxamide derivatives have been attributed to the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. mdpi.com Specifically, these compounds were shown to inhibit the phosphorylation of MAPKs such as extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK. mdpi.com The inhibition of these pathways subsequently leads to the suppression of pro-inflammatory gene expression.

Furthermore, the NF-κB pathway, a critical regulator of immune and inflammatory responses, is a key target. The inhibition of IκB phosphorylation by these carboxamide derivatives prevents the nuclear translocation of NF-κB, thereby blocking the transcription of target genes, including those for pro-inflammatory cytokines. mdpi.com

Research on Anticancer Activities

In Vitro Cytostatic and Cytotoxic Activity in Cancer Cell Models

Derivatives of isothiazole and thiazole carboxamides have demonstrated significant cytostatic and cytotoxic activity in various cancer cell models. A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and evaluated for their anticancer activity against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (intestine cancer) cell lines. mdpi.comresearchgate.net Several of these compounds displayed moderate to high inhibitory activity. mdpi.comresearchgate.net

In another study, novel 1,3-thiazole derivatives containing a carboxamide moiety were tested against a panel of five human cancer cell lines: MCF-7 (breast cancer), HepG2 (liver cancer), BGC-823 (gastric cancer), Hela (cervical cancer), and A549 (lung cancer). nih.gov Notably, eighteen of the synthesized compounds exhibited higher inhibitory activity than the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-Fu). nih.gov

Below is a table summarizing the cytotoxic activity of selected thiazole carboxamide derivatives from the aforementioned study.

| Compound | Cell Line | IC50 (µg/mL) |

| T1 | MCF-7 | 2.21 |

| T26 | BGC-823 | 1.67 |

| T38 | HepG2 | 1.11 |

| 5-Fu | MCF-7 | >10 |

| 5-Fu | BGC-823 | 6.54 |

| 5-Fu | HepG2 | 3.23 |

Mechanistic Studies of Antitumor Action (e.g., kinase inhibition, cell cycle arrest, apoptosis induction)

The antitumor action of thiazole carboxamide derivatives is attributed to several mechanisms, including the induction of apoptosis and cell cycle arrest. Flow cytometry analysis of HepG2 cells treated with specific 1,3-thiazole derivatives revealed that these compounds could induce apoptosis. nih.gov One particular compound, T38, was confirmed to induce apoptosis by causing S-phase cell-cycle arrest. nih.gov

Plant Elicitor and Crop Protection Research

Induction of Systemic Acquired Resistance in Plants

In the realm of plant science, isothiazole derivatives have been investigated for their ability to act as plant elicitors, inducing systemic acquired resistance (SAR). SAR is a plant's defense mechanism that provides long-lasting, broad-spectrum resistance to secondary infections. ppjonline.org Certain 3,4-dichloroisothiazoles have been shown to induce SAR, thereby enhancing a plant's resistance to subsequent pathogen attacks. nih.gov

A study on novel isothiazole–thiazole derivatives found that a specific compound, 6u, significantly up-regulated the expression of the SAR marker gene pr1. nih.gov After treatment with compound 6u, the expression of pr1 was increased 43-fold at 24 hours and 122-fold at 48 hours, indicating a strong induction of the SAR pathway. nih.gov Another related compound, 3-allyloxy-1,2-benzisothiazole-1,1-dioxide, known as Probenazole, is also known to activate defense-related enzymes in plants. escholarship.org

| Compound | Time Point | Fold Increase in pr1 Gene Expression |

| 6u | 24 hours | 43 |

| 6u | 48 hours | 122 |

Fungicidal Activity against Plant Pathogens

The compound this compound, particularly in the form of its derivative Isotianil (3,4-dichloro-N-(2-cyanophenyl)-5-isothiazolecarboxamide), primarily functions as a plant defense activator rather than a direct-acting fungicide. sumitomo-chem.co.jpapvma.gov.au Studies have shown that Isotianil itself exhibits no direct antimicrobial activity against a range of phytopathogenic fungi and bacteria. sumitomo-chem.co.jp In laboratory tests, Isotianil did not inhibit the growth of various filamentous fungi, including Alternaria mali, Aspergillus niger, Botrytis cinerea, Gibberella zeae, Phytophthora cryptogea, Magnaporthe grisea, Pythium aphanidermatum, and Rhizoctonia solani, at concentrations up to 100 ppm. sumitomo-chem.co.jp Similarly, it showed no antibacterial activity against several plant pathogenic bacteria at concentrations of 500 ppm. sumitomo-chem.co.jp This lack of direct antimicrobial action is a key feature of its role as a plant activator, which induces resistance in the host plant rather than targeting the pathogen directly. sumitomo-chem.co.jpapvma.gov.au

However, research into other derivatives of isothiazolecarboxamide has revealed direct fungicidal properties against various plant pathogens. By incorporating the isothiazole core with other chemical moieties, such as a thiazole ring, novel compounds with significant antifungal efficacy have been developed. nih.govnih.gov These isothiazole-thiazole derivatives have demonstrated potent activity against economically important plant diseases.

For instance, certain isothiazole-thiazole carboxamide derivatives have shown high efficacy against oomycetes. nih.govnih.gov One notable compound, designated as 6u in a study, exhibited potent in vivo activity against Pseudoperonospora cubensis, the causal agent of cucurbit downy mildew, and Phytophthora infestans, which causes late blight in potatoes and tomatoes. nih.govnih.gov The effectiveness of these compounds is quantified by their EC50 values, which represent the concentration required to inhibit 50% of the fungal growth. The lower the EC50 value, the more potent the compound.

Fungicidal Activity of Isothiazole-Thiazole Carboxamide Derivatives

| Compound Reference | Pathogen | EC50 (mg/L) |

|---|---|---|

| 6u | Pseudoperonospora cubensis | 0.046 |

| 6u | Phytophthora infestans | 0.20 |

| 6b | Sclerotinia sclerotiorum | 0.22 |

| 6c | Sclerotinia sclerotiorum | 0.53 |

| 6s | Alternaria solani | 7.84 |

| 6o | Alternaria solani | 8.92 |

This table presents the in vivo EC50 values for selected isothiazole-thiazole carboxamide derivatives against various plant pathogens, as reported in scientific literature. nih.gov

These findings illustrate that while the base compound this compound in the form of Isotianil acts by stimulating plant defenses, chemical modifications to its structure can yield derivatives with potent, direct fungicidal activity against a spectrum of plant pathogens.

Molecular Basis of Plant Defense Activation

The primary mechanism through which this compound derivatives like Isotianil confer protection against plant pathogens is by activating the plant's own defense systems, a phenomenon known as Systemic Acquired Resistance (SAR). sumitomo-chem.co.jpapvma.gov.au SAR is an inducible defense response that provides long-lasting, broad-spectrum resistance to secondary infections throughout the plant. nih.govresearchgate.net This activation does not rely on direct interaction with the pathogen but rather on priming the plant to respond more rapidly and effectively upon pathogen attack. nih.gov

The molecular basis of this defense activation is intrinsically linked to the salicylic (B10762653) acid (SA) signaling pathway. nih.govpreprints.org Salicylic acid is a key plant hormone that regulates plant defense responses against a wide range of pathogens. mdpi.comnih.govmdpi.com Following treatment with an activator like Isotianil, there is an induction of genes and enzymes associated with the SA-mediated defense pathway. sumitomo-chem.co.jp

Research has demonstrated that Isotianil treatment leads to the accumulation of enzymes related to plant disease resistance. In rice, for example, treatment with Isotianil induced the accumulation of lipoxygenase, phenylalanine ammonia-lyase (PAL), and chitinase, all of which are known to be involved in plant defense responses. sumitomo-chem.co.jp Phenylalanine ammonia-lyase is a key enzyme in the phenylpropanoid pathway, which produces a variety of defense-related compounds, including salicylic acid. researchgate.net Chitinases are pathogenesis-related (PR) proteins that can degrade the chitin (B13524) in fungal cell walls. mdpi.com

Furthermore, at the genetic level, Isotianil has been shown to induce the expression of specific defense-related genes. A significant finding is the upregulation of the WRKY45 gene. sumitomo-chem.co.jp WRKY transcription factors are a large family of regulatory proteins in plants that play a crucial role in modulating various physiological processes, including responses to biotic and abiotic stress. researchgate.net WRKY45 is a key regulator in the SA signaling pathway and is involved in activating downstream defense genes. The activation of such genes is a hallmark of the plant's defense response being triggered. nih.govnih.gov

The induction of SAR by isothiazolecarboxamides is dependent on the NPR1 (Non-Expressor of Pathogenesis-Related genes) protein, a central regulator of the SA signaling pathway. googleapis.comamazonaws.com NPR1 is essential for transducing the SA signal and activating the expression of PR genes, which ultimately leads to the establishment of a systemic resistant state in the plant. googleapis.com Therefore, this compound and its derivatives act as synthetic elicitors that trigger this natural, SA-dependent defense cascade, preparing the plant for a more robust defense against potential pathogen attacks.

Investigation of Other Specific Biological Targets and Mechanisms (e.g., VEGFR2 inhibition)

Beyond its role in agriculture as a plant defense activator, the isothiazolecarboxamide scaffold has been explored for its potential in therapeutic applications, notably as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.comnih.gov VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. nih.gov In the context of cancer, the inhibition of VEGFR-2 is a significant therapeutic strategy as it can prevent the growth of tumors by cutting off their blood supply. nih.gov

While direct studies on "this compound" as a VEGFR-2 inhibitor are not extensively documented in the reviewed literature, numerous studies have investigated the potential of various isothiazole and thiazole carboxamide derivatives as inhibitors of this critical enzyme. mdpi.comnih.govresearchgate.net These studies suggest that the core chemical structure of isothiazolecarboxamide can serve as a valuable scaffold for the design of potent VEGFR-2 inhibitors.

The inhibitory activity of these compounds is typically measured by their IC50 value, which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. Research on a range of heterocyclic carboxamide derivatives has identified several compounds with significant VEGFR-2 inhibitory activity, some with IC50 values in the nanomolar range.

VEGFR-2 Inhibitory Activity of Selected Carboxamide Derivatives

| Compound Class | Specific Derivative Example | VEGFR-2 IC50 (µM) |

|---|---|---|

| Thiazole Carboxamide | 4-chlorophenylthiazolyl derivative (4b) | Not explicitly provided as IC50, but showed 81.36% inhibition |

| Thiazole Carboxamide | 3-nitrophenylthiazolyl derivative (4d) | Not explicitly provided as IC50, but showed 85.72% inhibition |

| Pyrazolo[3,4-d]pyrimidine | Fluorinated derivative (12b) | 0.092 |

| Thiophene Carboxamide | Derivative 14d | 0.191 |

| 1,3,4-Thiadiazole | Derivative 28b | 0.008 |

| 1,3,4-Thiadiazole | Derivative 31a | 0.009 |

This table presents the VEGFR-2 inhibitory activity (IC50 values or percentage inhibition) of various heterocyclic carboxamide derivatives as reported in the scientific literature. mdpi.comnih.govmdpi.commdpi.com Note that these are not all 4-isothiazolecarboxamides but represent related structures.

The mechanism of action for these inhibitors generally involves binding to the ATP-binding site of the VEGFR-2 kinase domain. nih.gov This binding prevents the phosphorylation of the receptor, thereby blocking the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, all of which are essential for angiogenesis. nih.gov The promising results from studies on related carboxamide derivatives highlight the potential of the this compound scaffold as a platform for the development of novel anti-cancer agents targeting VEGFR-2.

Advanced Applications in Chemical Research and Design

4-Isothiazolecarboxamide as a Privileged Scaffold in Molecular Design

In medicinal chemistry, a "privileged scaffold" refers to a core molecular structure that is capable of binding to multiple biological targets with high affinity. researchgate.net The isothiazole (B42339) ring, a bioisostere of various other five-membered heterocycles, is considered such a scaffold. researchgate.net Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govsysrevpharm.org The this compound framework, in particular, combines the stability and aromaticity of the isothiazole ring with the hydrogen-bonding capabilities of the carboxamide group, making it an attractive starting point for designing targeted therapeutic agents. nih.gov For instance, a series of 5-amino-3-hydroxy-N-(1-hydroxypropane-2-yl)isothiazole-4-carboxamidine derivatives were developed as potent and selective allosteric inhibitors of MEK1 and MEK2 kinases, highlighting the scaffold's utility in generating specific biological responses. nih.gov

Scaffold hopping is a widely used strategy in drug design to identify novel molecular backbones with improved pharmacological properties while retaining the activity of the original compound. nih.gov This approach involves replacing the central core of a known active molecule with a structurally different moiety that maintains a similar three-dimensional arrangement of key functional groups. mdpi.com The this compound core can be utilized in such strategies to explore new chemical space and circumvent limitations of existing molecular frameworks, such as poor pharmacokinetic profiles or intellectual property restrictions.

By analyzing the conformation of known inhibitors, medicinal chemists can replace an existing scaffold with the this compound ring to generate novel compounds that preserve essential binding interactions with a biological target. nih.gov This technique can lead to the discovery of compounds with significantly different structures but equivalent or enhanced biological activity. nih.govmdpi.com The goal is to discover novel core structures that can serve as the basis for a new class of therapeutic agents. nih.gov

Table 1: Research Example of Isothiazole Derivatives in Scaffold Optimization

| Compound Class | Target | Optimization Goal | Reference |

|---|---|---|---|

| Isothiazole-4-carboxamidines | MEK1/MEK2 Kinase | Develop potent, orally bioavailable, and selective inhibitors. | nih.gov |

Combinatorial chemistry is a powerful technique for rapidly generating a large number of diverse molecules, known as a chemical library. nih.govopenaccessjournals.com These libraries are then screened to identify compounds with desired biological activities. The this compound scaffold is well-suited for this approach due to the relative ease of modifying its structure at multiple positions.

Table 2: Examples of Thiazole-Carboxamide Library Synthesis

| Library Type | Scaffold | Number of Compounds | Synthesis Method |

|---|---|---|---|

| Pyrazole-4-carboxamides | 1-(2-Thiazolyl)-5-(trifluoromethyl)pyrazole | 422 | Solution-phase chemistry with scavenger resins |

| Carbamates | 1-(2-Thiazolyl)-5-(trifluoromethyl)pyrazole | 108 | Curtius reaction on carboxylic acid intermediates |

Potential in Materials Science and Optoelectronic Applications

While the primary research focus for isothiazole derivatives has been in medicinal chemistry, the structural and electronic properties of related heterocyclic systems suggest potential applications in materials science and optoelectronics. nih.gov Fused heterocyclic systems containing thiazole (B1198619) rings, such as thiazolo[5,4-d]thiazole, are being investigated for their use in organic electronics. researchgate.net These molecules are noted for being electron-deficient, rigid, and planar, which facilitates efficient intermolecular π–π stacking and charge carrier mobility—properties that are highly desirable for semiconductor materials. researchgate.net

Derivatives of thiazolo[5,4-d]thiazole have been studied for their application in organic optoelectronic devices, including polymer solar cells and dye-sensitized solar cells. researchgate.net The inherent properties of the isothiazole ring—such as its aromaticity and the presence of heteroatoms that can be used to tune electronic characteristics—suggest that this compound and its derivatives could serve as building blocks for novel organic materials. researchgate.net By designing and synthesizing polymers or molecular crystals incorporating the this compound scaffold, it may be possible to create new materials with tailored optoelectronic properties for use in flexible displays, sensors, and organic light-emitting diodes (OLEDs). nih.govresearchgate.net

Future Directions and Emerging Research Avenues in this compound Chemistry and Biology

The this compound scaffold continues to be a fertile ground for chemical and biological research. Future efforts are likely to build upon its established role as a privileged scaffold in drug discovery. The development of more sophisticated combinatorial libraries and the application of advanced scaffold-hopping strategies will likely yield novel therapeutic candidates against a wider range of diseases.

An emerging and largely unexplored avenue is the application of this compound derivatives in materials science. Drawing inspiration from the progress made with related thiazole-containing materials, future research could focus on the synthesis and characterization of novel polymers and small molecules for optoelectronic applications. researchgate.netresearchgate.net Key areas of investigation will include tuning the electronic properties through chemical modification and studying the self-assembly and charge-transport characteristics of these new materials. The convergence of medicinal chemistry and materials science could lead to the development of multifunctional molecules with both therapeutic and diagnostic or electronic capabilities.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 4-Isothiazolecarboxamide, and how can researchers optimize yield and purity?

- Methodology :

- Step 1 : Start with cyclocondensation of thioamides and α,β-unsaturated carbonyl compounds under basic conditions (e.g., K₂CO₃ in DMF) to form the isothiazole core .

- Step 2 : Introduce the carboxamide group via nucleophilic substitution or palladium-catalyzed coupling reactions. Use LC-MS or NMR (¹H/¹³C) to confirm intermediate structures .

- Optimization : Adjust reaction time, temperature, and solvent polarity (e.g., DMSO vs. THF) to improve yield (>70%) and purity (>95%, HPLC). Monitor by TLC and column chromatography for byproduct removal .

Q. How should researchers characterize this compound’s physicochemical properties?

- Methodology :

- Spectroscopic Analysis : Use FT-IR to confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹). Assign NMR peaks (e.g., isothiazole ring protons at δ 7.2–8.5 ppm) with reference to NIST spectral libraries .

- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures (>200°C).

- Solubility : Test in aqueous buffers (pH 1–10) and organic solvents (e.g., DMSO) using UV-Vis spectroscopy .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data on this compound’s biological activity across studies?

- Methodology :

- Meta-Analysis : Apply PRISMA guidelines to systematically review in vitro/in vivo studies. Use statistical tools (e.g., random-effects models) to account for variability in cell lines (e.g., HEK293 vs. HeLa) or dosing regimens .

- Experimental Replication : Repeat assays under standardized conditions (e.g., ATP concentration in kinase inhibition assays) with positive/negative controls (e.g., staurosporine for kinase activity) .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced selectivity?

- Methodology :

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to VEGFR-2 (PDB ID: 4AGD). Prioritize substitutions at C3/C5 positions (e.g., methylthio or pyridinylamino groups) .

- In Vitro Validation : Test derivatives in kinase profiling panels (≥50 kinases) to assess off-target effects. Use IC₅₀ values and selectivity indices (SI > 10) for prioritization .

Q. What in vitro/in vivo models are appropriate for evaluating this compound’s toxicity and pharmacokinetics?

- Methodology :

- In Vitro : Use hepatic microsomes (human/rat) for metabolic stability assays. Measure CYP450 inhibition (e.g., CYP3A4) via luminescence-based assays .

- In Vivo : Conduct OECD 423 acute toxicity tests in rodents. For PK studies, administer via IV/oral routes and calculate AUC, Cmax, and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin) .

Research Design & Data Analysis

Q. How can researchers design robust studies to investigate this compound’s mechanism of action?

- Methodology :

- Hypothesis-Driven Frameworks : Apply PICO (Population: cancer cell lines; Intervention: compound treatment; Comparison: untreated controls; Outcome: apoptosis markers) .

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathways (e.g., MAPK/ERK) modulated by the compound .

Q. What statistical approaches are critical for analyzing dose-response data in this compound studies?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.